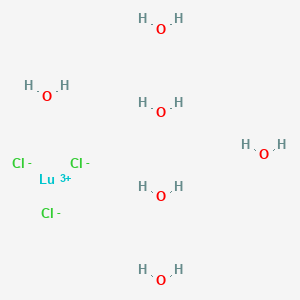

Lutetium(3+);trichloride;hexahydrate

説明

Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O) is a rare earth compound with the molecular formula Cl₃H₁₂LuO₆, molecular weight 389.42 g/mol, and CAS number 15230-79-2 . It exists as white or colorless crystalline solids and is hygroscopic, requiring storage in moisture-free conditions . Upon heating to 360°C, it decomposes to form lutetium oxychloride (LuOCl) .

特性

IUPAC Name |

lutetium(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOQNHYDCUXYED-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12LuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647794 | |

| Record name | Lutetium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15230-79-2 | |

| Record name | Lutetium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Lutetium(3+);trichloride;hexahydrate can be synthesized through the reaction of lutetium oxide (Lu₂O₃) with hydrochloric acid (HCl). The reaction typically involves dissolving lutetium oxide in concentrated hydrochloric acid, followed by crystallization to obtain the hexahydrate form .

Industrial Production Methods

Industrial production of this compound involves similar methods but on a larger scale. The process includes the purification of lutetium oxide, followed by its reaction with hydrochloric acid under controlled conditions to ensure high purity and yield .

化学反応の分析

Dehydration to Anhydrous LuCl₃

The hexahydrate is converted to anhydrous LuCl₃ using thionyl chloride (SOCl₂):

This method ensures high purity and avoids oxide formation .

Formation of Porphyrin Complexes

LuCl₃·6H₂O reacts with meso-tetraphenylporphyrin (TPP) in 1,2,4-trichlorobenzene at 285°C under inert conditions:

The product, [Lu-TPP]Cl, is isolated in 29% yield after column chromatography .

Metallic Lutetium Production

Anhydrous LuCl₃ is reduced with calcium at high temperatures:

This reaction requires temperatures above 700°C and argon atmosphere to prevent oxidation .

Hydrolysis in Aqueous Solutions

In water, LuCl₃·6H₂O dissociates into the aqua ion , which hydrolyzes above pH 5.7:

This pH-dependent behavior influences its solubility and biological interactions .

Catalytic Activity

LuCl₃·6H₂O acts as a Lewis acid catalyst in organic reactions, such as aldol condensations and Diels-Alder reactions. For example, it enhances the nitroso Diels-Alder reaction efficiency by 40% compared to traditional catalysts .

Biological and Medical Relevance

科学的研究の応用

Medical Imaging

Overview:

Lutetium(III) chloride hexahydrate is primarily utilized in the production of radiopharmaceuticals, especially for diagnostic imaging techniques like positron emission tomography (PET). Its ability to form stable complexes with radioisotopes enhances the precision of cancer detection.

Case Study:

A comprehensive review highlighted the use of Lutetium-177, a radioactive isotope derived from lutetium compounds, in targeted radiotherapy for neuroendocrine tumors and prostate cancer. The compound's unique properties allow for effective delivery of therapeutic agents in biological systems, improving treatment outcomes .

| Application | Details |

|---|---|

| Radiopharmaceuticals | Used in PET scans for enhanced cancer detection. |

| Targeted Therapy | Lutetium-177 used for treating specific types of tumors. |

Materials Science

Overview:

In materials science, Lutetium(III) chloride hexahydrate serves as a precursor for synthesizing luminescent materials such as phosphors used in light-emitting diodes (LEDs). Its unique luminescent properties contribute to the development of brighter and more energy-efficient lighting solutions.

Data Table:

| Material | Function | Properties Enhanced |

|---|---|---|

| Phosphors | Used in LED technology | Brightness and energy efficiency |

| Ceramics | Additive for improved mechanical properties | Strength and thermal stability |

Catalysis

Overview:

Lutetium(III) chloride hexahydrate acts as a catalyst in various organic synthesis reactions, improving reaction rates and yields. This application is particularly beneficial in the pharmaceutical industry for drug development.

Case Study:

Research has demonstrated that using Lutetium(III) chloride hexahydrate as a catalyst in polymerization reactions can significantly enhance product yields compared to traditional catalysts .

| Reaction Type | Catalyst Role | Outcome |

|---|---|---|

| Organic Synthesis | Catalyzes reactions to improve yields | Higher efficiency in drug synthesis |

| Polymerization | Enhances reaction rates | Increased production rates |

Quantum Computing

Overview:

Recent studies have explored the potential applications of Lutetium(III) chloride hexahydrate in quantum computing. Its unique electronic properties make it a candidate for developing qubits, the fundamental units of quantum information.

Research Findings:

Investigations into its interaction with other rare earth elements indicate potential synergistic effects that could enhance material properties relevant to quantum technologies .

| Application Area | Potential Use | Significance |

|---|---|---|

| Quantum Computing | Development of qubits | Advancement in quantum technologies |

作用機序

The mechanism of action of lutetium(3+);trichloride;hexahydrate varies depending on its application. In medical imaging, it acts as a contrast agent by enhancing the visibility of internal structures. In targeted radiotherapy, lutetium-177 emits beta particles that destroy cancer cells by damaging their DNA . The molecular targets and pathways involved include the interaction with cellular components and the induction of oxidative stress in cancer cells .

類似化合物との比較

Purity and Specifications:

Commercial grades include 99.9% (3.5N), 99.99% (4.0N), and 99.995% (4.5N) purity. Impurity levels (e.g., Fe₂O₃, SiO₂) decrease with higher grades, ensuring suitability for high-performance applications .

Comparison with Similar Compounds

Lutetium(III) chloride hexahydrate shares structural and functional similarities with other rare earth and transition metal chlorides. Below is a detailed comparison:

Comparison with Rare Earth Chlorides

Table 1: Physicochemical Properties of Rare Earth Chlorides

Key Differences:

Luminescence : LuCl₃·6H₂O lacks intrinsic luminescence but serves as a host matrix for activators (e.g., Yb³⁺), whereas NdCl₃·6H₂O directly contributes to near-infrared emission in laser systems .

Thermal Stability : LuCl₃·6H₂O decomposes at 360°C, lower than YCl₃·6H₂O (~400°C) but higher than NdCl₃·6H₂O (~300°C) .

Biomedical Use: GdCl₃·6H₂O is preferred for MRI contrast agents due to Gd³⁺'s paramagnetic properties, while LuCl₃·6H₂O is utilized in radiation therapy nanoprobes .

Comparison with Transition Metal Chlorides

Table 2: Transition Metal Chlorides vs. LuCl₃·6H₂O

Key Differences:

Electronic Properties : Transition metal chlorides like CrCl₃·6H₂O exhibit catalytic and redox activity, whereas LuCl₃·6H₂O is inert and used structurally .

Solubility : LuCl₃·6H₂O is highly water-soluble (>500 g/L at 20°C), comparable to FeCl₃·6H₂O but superior to CrCl₃·6H₂O (~600 g/L for Fe vs. ~200 g/L for Cr) .

Toxicity: LuCl₃·6H₂O has moderate hazards (skin/eye irritation, H315-H319-H335), while CrCl₃·6H₂O is classified as carcinogenic (H350) .

Comparison with Other Lutetium Salts

Table 3: Lutetium Compound Variants

Key Differences:

Reactivity: Nitrates (Lu(NO₃)₃) decompose explosively at high temperatures, whereas chlorides and acetates are thermally stable up to 300°C .

Cost : LuCl₃·6H₂O is more cost-effective for large-scale applications (e.g., laser ceramics) compared to acetates and oxalates, which are niche research chemicals .

生物活性

Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O) is a rare earth compound that has gained attention in various scientific fields, particularly in medicine and materials science. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : LuCl₃·6H₂O

- Molecular Weight : 389.42 g/mol

- CAS Number : 15230-79-2

- Appearance : Colorless crystalline powder

- Solubility : Soluble in water

Biological Activity

Lutetium(III) chloride hexahydrate exhibits several biological activities, primarily attributed to its role in radiopharmaceuticals and its potential therapeutic applications.

Radiopharmaceutical Applications

Lutetium isotopes, particularly Lutetium-177 (Lu), are used in targeted radionuclide therapy (TRNT) for treating various cancers, including metastatic prostate cancer. The therapeutic efficacy of Lu is due to its beta-emitting properties, which allow for localized treatment of tumors while minimizing damage to surrounding healthy tissues.

Key Findings :

- Targeted Therapy : Lu is effective in treating neuroendocrine tumors when conjugated with peptide receptor radionuclide therapy (PRRT) .

- Dosimetry Studies : Research indicates that Lu provides favorable dosimetry profiles, allowing for effective tumor targeting while reducing systemic exposure .

Toxicological Profile

The safety profile of Lutetium(III) chloride hexahydrate has been assessed in various studies. According to the Material Safety Data Sheet (MSDS), it is not classified as a hazardous substance under current regulations. However, acute toxicity data remains limited, necessitating further investigation into its long-term effects and potential bioaccumulation .

Case Studies

- Case Study on Cancer Treatment :

- Development of Therapeutic Formulations :

Applications Beyond Medicine

Lutetium(III) chloride hexahydrate is not only significant in medical applications but also plays a crucial role in materials science:

- Catalyst in Chemical Reactions : It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

- Optical Materials : Used in the production of phosphors and laser materials due to its luminescent properties.

Summary Table of Biological Activities and Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Treatment | Targeted radionuclide therapy using Lu | Effective against neuroendocrine tumors |

| Toxicological Safety | Limited acute toxicity data available | Not classified as hazardous |

| Catalysis | Catalyst for organic reactions | Enhances reaction rates |

| Optical Materials | Used in phosphors and lasers | Important for advanced optical applications |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity Lutetium(III) chloride hexahydrate (LuCl₃·6H₂O) in laboratory settings?

- Methodological Answer : High-purity LuCl₃·6H₂O (≥99.99% trace metals basis) is typically synthesized via controlled dehydration of lutetium oxide (Lu₂O₃) using hydrochloric acid under anhydrous conditions. A common approach involves dissolving Lu₂O₃ in concentrated HCl, followed by slow evaporation at 60–80°C to crystallize the hexahydrate form. To minimize impurities, the reaction should be conducted in inert atmospheres (e.g., argon) using Schlenk-line techniques . Post-synthesis purification via recrystallization in ethanol-water mixtures enhances purity, validated by inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What characterization techniques are essential for verifying the structural and compositional integrity of LuCl₃·6H₂O?

- Methodological Answer :

- X-ray Diffraction (XRD) : Confirms crystallinity and phase purity by matching peaks to reference patterns (e.g., JCPDS database) .

- Thermogravimetric Analysis (TGA) : Determines hydration states by measuring mass loss upon heating to 200°C .

- ICP-MS : Quantifies trace metal impurities (e.g., Fe, Yb) to ensure ≥99.99% purity .

- FT-IR Spectroscopy : Identifies O–H stretching vibrations (3,400–3,600 cm⁻¹) to confirm coordinated water molecules .

Q. How should LuCl₃·6H₂O be stored to prevent degradation in laboratory environments?

- Methodological Answer : Due to its hygroscopic nature, LuCl₃·6H₂O must be stored in airtight containers under inert gas (e.g., argon) at 4°C. Desiccants like silica gel should be used in storage cabinets to minimize moisture absorption. Prolonged exposure to air leads to hydrolysis, forming LuOCl; thus, handling in gloveboxes is recommended for moisture-sensitive applications .

Advanced Research Questions

Q. How is LuCl₃·6H₂O utilized in the synthesis of upconversion nanoparticles (UCNPs) for biomedical applications?

- Methodological Answer : LuCl₃·6H₂O serves as a lutetium precursor in UCNP synthesis via thermal decomposition. For example, in a typical protocol:

Precursor Mixing : Combine LuCl₃·6H₂O with YbCl₃ and TmCl₃ in oleic acid/octadecene at 150°C.

Reaction : Inject ammonium fluoride to form NaLuF₄:Yb,Tm cores under nitrogen.

Functionalization : Coat with mesoporous silica for drug loading (e.g., protoporphyrin for ferroptosis therapy).

Characterization via TEM and zeta potential analysis ensures uniform particle size (20–50 nm) and colloidal stability .

Q. What experimental parameters influence the solubility and reactivity of LuCl₃·6H₂O in non-aqueous solvents?

- Methodological Answer :

- Solvent Choice : Anhydrous ethanol or dimethylformamide (DMF) enhances solubility compared to water, critical for coordinating Lu³⁺ in organometallic reactions.

- Temperature : Heating to 60–80°C in ethanol increases dissolution rates but risks partial dehydration.

- Additives : Chelating agents (e.g., acetylacetone) stabilize Lu³⁺ in solution, preventing precipitation .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point) of LuCl₃·6H₂O?

- Methodological Answer : Variations in melting points (e.g., 892°C vs. supplier-reported 2487°C for Lu₂O₃ ) arise from differences in hydration states and measurement conditions. To resolve contradictions:

Standardize Hydration : Pre-dry samples at 100°C for 2 hours to ensure consistent water content.

Differential Scanning Calorimetry (DSC) : Perform under controlled atmospheres to isolate decomposition (e.g., LuOCl formation) from melting events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。